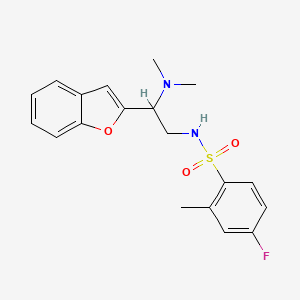
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.
Chemical Structure and Synthesis
The compound features a benzofuran moiety , a dimethylaminoethyl group , and a benzenesulfonamide structure . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Moiety : Achieved through cyclization reactions involving phenolic derivatives.
- Introduction of the Dimethylaminoethyl Group : This step often involves alkylation with dimethylamine.
- Sulfonamide Formation : The final step involves reaction with sulfonyl chlorides to create the sulfonamide group.
The synthetic route is crucial for optimizing yield and purity, often involving controlled reaction conditions such as temperature and pressure .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, related sulfonamide derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 20 µM |
| Compound B | E. coli | 40 µM |
| This compound | MRSA | TBD |
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that similar compounds possess cytotoxic properties against various cancer cell lines. For instance, the compound's structural analogs were tested against A549 (lung cancer) and HeLa (cervical cancer) cells, revealing moderate cytotoxicity associated with inhibition of tubulin polymerization .
Table 2: Cytotoxicity Studies
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 | Compound A | 15 |
| HeLa | Compound B | 25 |
| A549 | This compound | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Protein Synthesis : Similar compounds have shown to inhibit protein synthesis in cancer cells, potentially leading to reduced cell viability .
- Alkylation of DNA : The presence of alkylating moieties in related compounds suggests that DNA alkylation may play a role in their cytotoxic effects .
Case Studies
A notable case study involved the evaluation of a series of N-substituted sulfonamides in a primary antitumor drug screen conducted by the National Cancer Institute. The results indicated that certain derivatives exhibited promising anticancer activities comparable to established chemotherapeutics .
科学研究应用
Research indicates that N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide exhibits notable biological activities:
Antibacterial Properties
Studies have shown that compounds related to this structure possess significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Research has indicated that benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonamide group may enhance this effect by interacting with specific cellular targets involved in cancer progression .
Antibacterial Efficacy
In a study published in MDPI, researchers synthesized several benzofuran derivatives and tested their antibacterial efficacy against multi-drug resistant strains. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting they could serve as lead compounds for developing new antibacterial agents .
Anticancer Activity
Another study investigated the effects of similar compounds on human cancer cell lines, revealing that modifications at specific positions on the benzofuran ring could enhance cytotoxicity against breast cancer cells. This highlights the importance of structural optimization in developing effective anticancer therapies .
属性
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13-10-15(20)8-9-19(13)26(23,24)21-12-16(22(2)3)18-11-14-6-4-5-7-17(14)25-18/h4-11,16,21H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQRWRLJSJSWHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













